molecular formula C18H27N3 B4949188 N-[2-(1H-indol-3-yl)ethyl]-1-propyl-4-piperidinamine

N-[2-(1H-indol-3-yl)ethyl]-1-propyl-4-piperidinamine

Cat. No.: B4949188
M. Wt: 285.4 g/mol
InChI Key: YQMHMRQXLAGPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-propyl-4-piperidinamine, commonly known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It is a potent agonist of the 5-HT2A receptor and is known to induce hallucinations, altered perceptions, and euphoria. The drug gained popularity in the early 2010s as a legal alternative to LSD and other classic psychedelics. However, it has been associated with several cases of severe adverse effects and fatalities, leading to its classification as a Schedule I controlled substance in the United States.

Mechanism of Action

25I-NBOMe acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor that is primarily located in the brain. The drug binds to the receptor and activates it, leading to a cascade of biochemical events that ultimately result in altered neuronal activity and neurotransmitter release. This is believed to be the primary mechanism underlying the drug's psychedelic effects, which include visual and auditory hallucinations, altered perception of time and space, and changes in mood and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25I-NBOMe are complex and not fully understood. The drug has been shown to increase the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, in various regions of the brain. It also affects the activity of certain ion channels and receptors, leading to changes in neuronal excitability and synaptic plasticity. The physiological effects of the drug can include increased heart rate and blood pressure, pupil dilation, sweating, and tremors.

Advantages and Limitations for Lab Experiments

One advantage of using 25I-NBOMe in laboratory experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A activation on neuronal activity and behavior. However, the drug's high affinity for the receptor also means that it can have unpredictable and potentially dangerous effects at high doses. Additionally, the legality and ethical implications of using a controlled substance in research must be carefully considered.

Future Directions

There are several potential future directions for research on 25I-NBOMe and related compounds. One area of interest is the development of more selective and safer agonists of the 5-HT2A receptor that could be used as therapeutic agents. Another direction is the investigation of the neural basis of altered states of consciousness and the role of serotonin receptors in these phenomena. Additionally, the use of psychedelic drugs as tools for psychotherapy and personal growth is an emerging field that could benefit from further scientific exploration.

Synthesis Methods

The synthesis of 25I-NBOMe involves the reaction of 2C-I (2,5-dimethoxy-4-iodophenethylamine) with 2-(1H-indol-3-yl)ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with propylamine and piperidine to yield the final compound. The synthesis process is complex and requires advanced knowledge of organic chemistry and laboratory techniques.

Scientific Research Applications

Despite its controversial status as a recreational drug, 25I-NBOMe has been the subject of several scientific studies due to its unique pharmacological profile. Researchers have investigated its effects on the 5-HT2A receptor and other serotonin receptors, as well as its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and PTSD. Additionally, the drug has been used as a tool for studying the neural mechanisms underlying altered states of consciousness and the nature of subjective experience.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3/c1-2-11-21-12-8-16(9-13-21)19-10-7-15-14-20-18-6-4-3-5-17(15)18/h3-6,14,16,19-20H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMHMRQXLAGPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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